Ethyl 2-(acetylamino)-6-bromo-7-hydroxy-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 2-(acetylamino)-6-bromo-7-hydroxy-1-benzothiophene-3-carboxylate is a synthetic organic compound belonging to the benzothiophene class. This compound is characterized by its complex structure, which includes a bromine atom, a hydroxyl group, and an acetylamino group attached to a benzothiophene core. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Scientific Research Applications
Ethyl 2-(acetylamino)-6-bromo-7-hydroxy-1-benzothiophene-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including potential therapeutic agents.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(acetylamino)-6-bromo-7-hydroxy-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Hydroxylation: The hydroxyl group can be introduced via a hydroxylation reaction, often using reagents such as hydrogen peroxide or osmium tetroxide.
Acetylation: The acetylamino group is typically introduced by reacting the amine precursor with acetic anhydride in the presence of a base like pyridine.
Esterification: The carboxylate ester is formed by reacting the carboxylic acid precursor with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions, often using palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, H₂O₂
Reduction: LiAlH₄, H₂/Pd
Substitution: Nucleophiles (amines, thiols), Pd catalysts
Major Products
Oxidation: Ketones, aldehydes
Reduction: Dehalogenated products
Substitution: Various substituted benzothiophenes
Mechanism of Action
The mechanism by which Ethyl 2-(acetylamino)-6-bromo-7-hydroxy-1-benzothiophene-3-carboxylate exerts its effects is often related to its ability to interact with specific molecular targets. These targets may include enzymes, receptors, or DNA. The compound’s bromine and hydroxyl groups can form hydrogen bonds and halogen bonds, respectively, which are crucial for binding to biological macromolecules. Additionally, the acetylamino group can participate in various biochemical interactions, enhancing the compound’s activity.
Comparison with Similar Compounds
Ethyl 2-(acetylamino)-6-bromo-7-hydroxy-1-benzothiophene-3-carboxylate can be compared with other benzothiophene derivatives such as:
Ethyl 2-amino-6-bromo-7-hydroxy-1-benzothiophene-3-carboxylate: Lacks the acetyl group, which may affect its biological activity and solubility.
Ethyl 2-(acetylamino)-6-chloro-7-hydroxy-1-benzothiophene-3-carboxylate: Substitution of bromine with chlorine can alter the compound’s reactivity and interaction with biological targets.
Ethyl 2-(acetylamino)-6-bromo-1-benzothiophene-3-carboxylate: Absence of the hydroxyl group may reduce its hydrogen bonding capability and overall activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-acetamido-6-bromo-7-hydroxy-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO4S/c1-3-19-13(18)9-7-4-5-8(14)10(17)11(7)20-12(9)15-6(2)16/h4-5,17H,3H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVQQTDJOVUGDGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1C=CC(=C2O)Br)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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